Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Daclatasvir RSSR Isomer is an isomer of Daclatasvir, a compound that inhibits the HCV protein NS5A, and thus can be used as a drug candidate for the treatment of hepatitis C (HCV).
Biologische Aktivität
Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C40H50N8O6, with a molecular weight of approximately 738.9 g/mol. Its structure features multiple functional groups that contribute to its pharmacological properties, including imidazole and pyrrolidine moieties which are known to interact with various biological targets.
Research indicates that the compound exhibits selective activity at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various neuropsychiatric disorders, making it a target for antipsychotic drug development. The compound's ability to selectively activate the 5-HT_2C receptor while minimizing activity at 5-HT_2A and 5-HT_2B receptors suggests a mechanism that could reduce side effects commonly associated with broader-spectrum serotonergic agents .
Biological Activity
In Vitro Studies:
In vitro assays have demonstrated that the compound acts as an agonist at the 5-HT_2C receptor with an effective concentration (EC50) in the low nanomolar range (23 nM), indicating high potency. This selectivity is crucial for developing drugs aimed at treating conditions like schizophrenia and depression without unwanted side effects associated with other serotonin receptors .
In Vivo Studies:
Behavioral studies in animal models have shown that administration of this compound can mitigate symptoms of amphetamine-induced hyperactivity, suggesting potential antipsychotic effects. These findings align with its selective action at the 5-HT_2C receptor, reinforcing its therapeutic potential in treating psychotic disorders .
Case Studies
A notable case study involved the evaluation of this compound's effects on mood and anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at optimized dosages, supporting its role as a candidate for further development as an anxiolytic agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications to the pyrrolidine and imidazole rings can enhance potency and selectivity. For instance, substituents on the phenyl rings were found to influence binding affinity and receptor selectivity, providing insights into how chemical modifications can optimize therapeutic efficacy while minimizing side effects .
Data Summary
Property | Value |
---|---|
Molecular Formula | C40H50N8O6 |
Molecular Weight | 738.9 g/mol |
EC50 at 5-HT_2C | 23 nM |
Binding Affinity (K_i) | 81 nM |
Behavioral Model | Amphetamine-induced hyperactivity |
Eigenschaften
IUPAC Name |
methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33+,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-PSWJWLENSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@@H](C(C)C)NC(=O)OC)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.